N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide
Description
N,N-Diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a diethylamine group at the sulfonamide nitrogen and a 2-(pyridin-3-yl)-1,3-thiazol-4-yl moiety at the 3-position of the benzene ring. This structure combines a sulfonamide pharmacophore with heterocyclic elements (pyridine and thiazole), which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C18H19N3O2S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N,N-diethyl-3-(2-pyridin-3-yl-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-21(4-2)25(22,23)16-9-5-7-14(11-16)17-13-24-18(20-17)15-8-6-10-19-12-15/h5-13H,3-4H2,1-2H3 |
InChI Key |
JVCHOGUSVOTRCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.
Formation of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide. The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole and pyridine rings can significantly influence anticonvulsant efficacy. For instance:
- Compound Efficacy : In a series of experiments, certain thiazole-pyridine hybrids demonstrated high anticonvulsant activity, with protective indices comparable to established antiepileptic drugs. For example, a related compound displayed an effective dose (ED50) of 18.4 mg/kg and a toxic dose (TD50) of 170.2 mg/kg, yielding a protection index (PI) of 9.2 .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Various studies have synthesized thiazole-pyridine hybrids that exhibit significant cytotoxicity against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 22 | HT29 | 2.01 | Growth inhibition |
| Compound 23 | MCF-7 | 5.71 | Apoptosis induction |
| Compound X | PC3 | 6.14 | Cell cycle arrest |
These findings suggest that the incorporation of electron-withdrawing groups enhances the anticancer activity of these compounds, making them promising candidates for further development .
Inhibition of Bacterial Enzymes
The compound is also being explored as a potential inhibitor of metallo-beta-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Research indicates that small-molecule inhibitors derived from thiazole and pyridine frameworks can effectively inhibit these enzymes, thereby restoring the efficacy of existing antibiotics .
Case Study 1: Anticonvulsant Development
A study focused on synthesizing various thiazole-pyridine derivatives revealed that specific modifications led to enhanced anticonvulsant properties. The most effective compounds were subjected to electrophysiological studies, demonstrating their ability to modulate sodium channels involved in seizure activity .
Case Study 2: Anticancer Screening
In another investigation, thiazole-pyridine hybrids were screened against several cancer cell lines (including A375 and MCF-7). The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally analogous benzenesulfonamide derivatives containing pyridine, thiazole, or related heterocycles. Key differences in substituents, molecular weight, and functional groups are highlighted.
4-Fluoro-N-[2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl]benzenesulfonamide
- Structure : Features a fluorine atom at the 4-position of the benzene ring and an ethyl linker between the thiazole and sulfonamide groups.
- Ethyl linker may increase conformational flexibility, affecting binding pocket accessibility.
- Molecular Weight: Not explicitly stated, but estimated to be lower than the target compound due to the absence of diethyl groups.
- Relevance : Used in biochemical screening (e.g., MLS001167313, CHEMBL1497337) .
4-(Methyloxy)-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
- Structure : Contains a methoxy group at the 4-position of the benzene ring and a phenyl-substituted thiazole.
- Key Differences: Methoxy group improves solubility but may reduce membrane permeability compared to halogen or alkyl substituents.
- Molecular Weight : 422.52 g/mol, significantly lower than the target compound due to simpler substituents.
- Relevance : Studied for its sulfonamide-thiazole pharmacophore .
2,6-Bis(fluoranyl)-N-[3-(5-[2-[(3-methylsulfonylphenyl)amino]pyrimidin-4-yl]-2-morpholin-4-yl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
- Structure : Complex structure with dual fluorine atoms, a morpholine ring, and a pyrimidine-thiazole core.
- Higher molecular weight (684.76 g/mol) suggests reduced bioavailability compared to the target compound.
- Relevance : Investigated in structural biology (PDB ligand) for multi-target interactions .
N-(4-Bromobenzenesulfonyl)-N'-(2-{[(2-carbamimidamido-1,3-thiazol-4-yl)methyl]sulfanyl}ethyl)methanimidamide
- Structure : Includes a bromine substituent and a carbamimidamido-thiazole group linked via a sulfanyl-ethyl chain.
- Key Differences :
- Bromine’s bulkiness may hinder binding in sterically restricted pockets compared to smaller substituents.
- Carbamimidamido group introduces positive charge at physiological pH, altering solubility and electrostatic interactions.
Structural and Functional Analysis Table
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Functional Insights |
|---|---|---|---|
| N,N-Diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide | Diethylamine, pyridine-thiazole | Not provided | Balanced lipophilicity, heterocyclic synergy |
| 4-Fluoro-N-[2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl]benzenesulfonamide | Fluorine, ethyl linker | ~450 (estimated) | Enhanced metabolic stability |
| 4-(Methyloxy)-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide | Methoxy, phenyl-thiazole | 422.52 | Improved solubility |
| 2,6-Bis(fluoranyl)-N-[3-(pyrimidin-thiazol-morpholine)phenyl]benzenesulfonamide | Dual fluorine, morpholine, pyrimidine | 684.76 | High target affinity, low bioavailability |
| N-(4-Bromobenzenesulfonyl)-N'-(carbamimidamido-thiazol-ethyl)methanimidamide | Bromine, carbamimidamido-thiazole | Not provided | Charged groups for ionic interactions |
Research Implications
- Substituent Effects : Fluorine and methoxy groups optimize solubility and stability, while alkyl chains (e.g., diethyl) enhance lipophilicity for membrane penetration.
- Heterocyclic Diversity : Pyridine-thiazole combinations (as in the target compound) offer balanced π-π stacking and hydrogen-bonding capabilities, whereas pyrimidine-morpholine systems (e.g., ) favor kinase inhibition.
- Molecular Weight Trade-offs : Larger molecules (e.g., 684.76 g/mol) may exhibit superior potency but poorer pharmacokinetics .
Biological Activity
N,N-diethyl-3-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 373.5 g/mol. Its IUPAC name reflects its complex structure, which includes a thiazole ring, a pyridine ring, and a benzenesulfonamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2S2 |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | N,N-diethyl-3-(2-pyridin-3-yl-1,3-thiazol-4-yl)benzenesulfonamide |
| InChI | InChI=1S/C18H19N3O2S2/c1-3... |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC(=C1)... |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thiourea under basic conditions.
- Attachment of the Pyridine Ring : A nucleophilic substitution reaction introduces the pyridine moiety to the thiazole intermediate.
- Formation of the Benzenesulfonamide Group : This step finalizes the synthesis by attaching the sulfonamide group to the benzene ring.
Optimized industrial production methods focus on maximizing yield and purity through controlled reaction conditions and catalysts .
This compound has been studied for its potential as a therapeutic agent. Its mechanism of action may involve modulation of various biological targets, including enzymes and receptors that play critical roles in cellular pathways. The specific pathways affected depend on the context of its application .
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been evaluated in various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. In particular, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell growth through apoptosis induction .
Other Biological Activities
In addition to anticancer effects, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens.
- Enzyme Inhibition : It has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), which is involved in sphingolipid metabolism crucial for cell signaling and membrane dynamics .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against human cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound exhibited IC50 values indicating effective inhibition of cell proliferation compared to control groups.
Case Study 2: Enzyme Inhibition
Research focusing on nSMase2 inhibitors revealed that derivatives similar to this compound displayed favorable pharmacokinetic properties along with significant inhibition rates in vitro. These findings suggest its potential utility in treating conditions related to sphingomyelin metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
